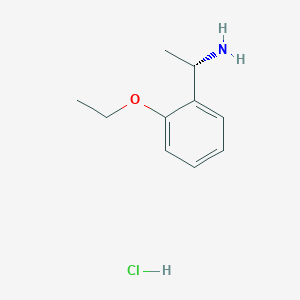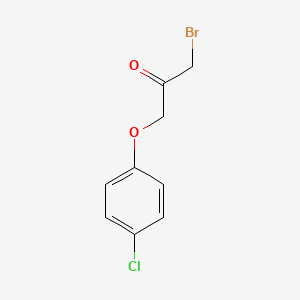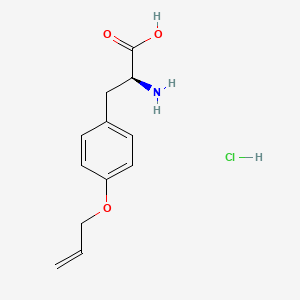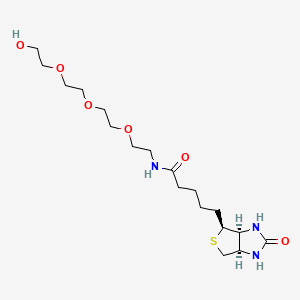
(S)-1-(2-ETHOXYPHENYL)ETHANAMINE-HCl
Overview
Description
(S)-1-(2-ethoxyphenyl)ethanamine-HCl, commonly known as N-(2-ethoxyphenyl)ethan-1-amine hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of (S)-1-(2-ethoxyphenyl)ethanamine-HCl involves the inhibition of the reuptake of serotonin and dopamine neurotransmitters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. The compound has been found to exhibit a higher affinity for the serotonin transporter (SERT) than the dopamine transporter (DAT).
Biochemical and Physiological Effects:
(S)-1-(2-ethoxyphenyl)ethanamine-HCl has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to improved mood and cognitive function. The compound has also been found to increase the release of norepinephrine and acetylcholine, which are involved in various physiological processes such as attention, arousal, and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using (S)-1-(2-ethoxyphenyl)ethanamine-HCl in lab experiments is its high selectivity and potency as an SSRI and DAT inhibitor. This makes it an ideal compound for studying the pharmacology of these targets. However, one of the limitations of using this compound is its potential toxicity and adverse effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on (S)-1-(2-ethoxyphenyl)ethanamine-HCl. One of the areas of interest is its potential use as a therapeutic agent for the treatment of depression and anxiety disorders. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is the development of new compounds based on the structure of (S)-1-(2-ethoxyphenyl)ethanamine-HCl with improved pharmacological properties and reduced toxicity. Finally, the potential use of this compound as a research tool for studying the neurobiology of serotonin and dopamine neurotransmission is an area that requires further investigation.
Conclusion:
(S)-1-(2-ethoxyphenyl)ethanamine-HCl is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its high selectivity and potency as an SSRI and DAT inhibitor make it an ideal compound for studying the pharmacology of these targets. Further research is needed to determine its optimal use as a therapeutic agent and to develop new compounds based on its structure with improved pharmacological properties.
Scientific Research Applications
(S)-1-(2-ethoxyphenyl)ethanamine-HCl has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity as a selective serotonin reuptake inhibitor (SSRI) and as a potent dopamine transporter (DAT) inhibitor. These properties make it a potential candidate for the treatment of various psychiatric and neurological disorders such as depression, anxiety, and Parkinson's disease.
properties
IUPAC Name |
(1S)-1-(2-ethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-12-10-7-5-4-6-9(10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFPIKQCOGMNFQ-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1[C@H](C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-1-(2-Ethoxyphenyl)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9H-Fluoren-9-ylmethyl N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B3246250.png)

![2-[(2-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B3246259.png)
![2-{[(Tert-butoxy)carbonyl]amino}-6-cyanohexanoic acid](/img/structure/B3246266.png)





![5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B3246294.png)

![3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B3246321.png)

